physicochemical properties of N2-Methylpyridine-2,6-diamine
physicochemical properties of N2-Methylpyridine-2,6-diamine
Technical Whitepaper: Physicochemical Profiling & Applications of
Executive Summary
-Methylpyridine-2,6-diamine (CAS 75135-46-5), also known as 2-amino-6-(methylamino)pyridine, is a critical pyridine-based scaffold used primarily as a ligand in organometallic catalysis and as a pharmacophore in medicinal chemistry.[1][2] Unlike its isomer 2-amino-6-methylpyridine (6-amino-2-picoline), which bears a methyl group on the carbon ring, this compound features a methyl group on the exocyclic nitrogen. This structural distinction imparts unique hydrogen-bonding capabilities, making it a valuable intermediate for the synthesis of kinase inhibitors and transition metal complexes (e.g., Ruthenium). This guide provides a definitive physicochemical profile, synthesis logic, and handling protocols for researchers.Molecular Identity & Structural Analysis
The structural integrity of
| Attribute | Specification |
| IUPAC Name | |
| Common Synonyms | 2-Amino-6-(methylamino)pyridine; 2,6-Pyridinediamine, |
| CAS Registry Number | 75135-46-5 |
| Molecular Formula | |
| Molecular Weight | 123.16 g/mol |
| SMILES | CNc1cccc(n1)N |
| InChI Key | GEBXBSQVHUADFD-UHFFFAOYSA-N |
Critical Distinction: Researchers must distinguish this compound from 2-amino-6-methylpyridine (CAS 1824-81-3) . The latter has a methyl group on the ring carbon (C6), whereas the target compound has the methyl on the exocyclic nitrogen.
Physicochemical Profile
The following data aggregates experimental observations and calculated properties. The compound typically exists as a solid at room temperature, with solubility characteristics typical of polar aminopyridines.
| Property | Value / Description | Notes |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow or light brown. |
| Melting Point | ~80–100 °C (Estimated) | Parent 2,6-diaminopyridine melts at 117–122 °C. Methylation typically lowers MP due to disrupted H-bonding networks. |
| Boiling Point | >250 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |
| pKa (Ring N) | ~6.5–7.0 | More basic than pyridine (5.2) due to electron donation from two amino groups. |
| LogP | 0.55 (Predicted) | Slightly more lipophilic than 2,6-diaminopyridine (0.2) due to the methyl group.[3] |
| Solubility | Soluble: DMSO, MeOH, DCM, THF. Slightly Soluble: Water. | Protonation (pH < 5) significantly increases aqueous solubility. |
Spectral Characterization (Self-Validating Data)
To validate the identity of synthesized or purchased material, compare experimental NMR data against the following signatures. The asymmetry is the key diagnostic feature.
H NMR (DMSO- or CDCl )
-
2.83 ppm (3H, d,
Hz): The methyl group attached to nitrogen.[4] The doublet splitting arises from coupling with the adjacent NH proton. -
4.30 ppm (3H, m): Overlapping signals for the primary amine (-NH
) and the secondary amine (-NH-). Note: In DMSO, these may resolve into distinct broad singlets. -
5.74 ppm (1H, d,
Hz): Ring proton at C3 (ortho to -NHMe).[4] -
5.83 ppm (1H, d,
Hz): Ring proton at C5 (ortho to -NH ).[4] -
7.24 ppm (1H, t,
Hz): Ring proton at C4 (meta to both nitrogens).
Diagnostic Logic: If you observe a singlet for the methyl group around 2.3–2.4 ppm, you likely have the carbon-methylated isomer (2-amino-6-picoline). The N-methyl group must appear downfield (~2.8 ppm) and often shows coupling to the NH.
Synthesis & Manufacturing Logic
The synthesis requires controlling the nucleophilic aromatic substitution (
Primary Route: Sequential Displacement from 2,6-Dihalopyridine
Starting with 2,6-dichloropyridine (or the more reactive 2,6-difluoropyridine), the synthesis proceeds in two steps.
Step 1: Mono-amination
-
Reagents: 2,6-Dichloropyridine + Methylamine (1.0–1.1 eq).
-
Conditions: Ethanol/Water or THF, mild heat (40–60 °C).
-
Control: Use stoichiometric methylamine to minimize formation of 2,6-bis(methylamino)pyridine.
-
Intermediate: 2-chloro-6-(methylamino)pyridine.
Step 2: Amination
-
Reagents: Intermediate + Ammonia (excess).
-
Conditions: High pressure (autoclave) or sealed tube, Cu catalyst (optional), >100 °C.
-
Product:
-Methylpyridine-2,6-diamine.[1][2][5][6]
Process Flow Diagram (DOT)
Caption: Sequential
Applications in Research & Drug Discovery
Kinase Inhibitor Scaffolds
The 2,6-diaminopyridine motif is a "privileged structure" in kinase inhibition (e.g., CDK, PI3K inhibitors).
-
Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino groups act as donors.
-
Role of Methylation: The
-methyl group modulates the H-bond donor capability (removing one donor proton) and increases lipophilicity, altering the pharmacokinetic profile (solubility, membrane permeability) without changing the core electronic scaffold significantly.
Ligand Design (Ruthenium Complexes)
As detailed in recent crystallographic studies (e.g., CrystEngComm, 2024), this compound serves as a bridging ligand in paddlewheel diruthenium complexes.
-
Coordination: It coordinates via the pyridine nitrogen and the deprotonated amide nitrogen, forming stable amidate complexes capable of catalyzing carbene transfer reactions.
Handling, Stability, & Safety (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful).
-
Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).
Storage Protocol:
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon).
-
Temperature: 2–8 °C (Refrigerate) to prevent slow oxidation (browning).
-
Incompatibility: Strong oxidizing agents, acid chlorides.[7]
Self-Validating Purity Check:
Before use in critical assays, dissolve a small sample in DMSO-
-
Pass: Distinct doublet at 2.83 ppm and integration ratio of Methyl:Ring protons is 3:3.
-
Fail: Presence of singlet at ~2.3 ppm (wrong isomer) or singlet at ~2.9 ppm with no other amino peaks (bis-methylated).
References
-
Chemical Identification & CAS: N2-Methylpyridine-2,6-diamine (CAS 75135-46-5). PubChem & Chemical Book Listings.
-
Spectral Data (NMR): Inuzuka, K., & Fujimoto, A. (1990).[4] "The Amino-Imino Tautomerization of 2,6-Diaminopyridine by Interaction with Ethanol." Bulletin of the Chemical Society of Japan, 63(1), 216–220.[4] (Provides specific NMR shifts for the methylamino derivative).
-
Synthesis & Applications (Ru Complexes): CrystEngComm, 2024. "Intrinsically chiral paddlewheel diruthenium complexes." (Describes use as a ligand).
-
Isomer Distinction: 2-Amino-6-methylpyridine (CAS 1824-81-3). Sigma-Aldrich Product Sheet. (Used for exclusion criteria).
Sources
- 1. 1202-34-2|Di(pyridin-2-yl)amine|BLD Pharm [bldpharm.com]
- 2. 10428-50-9|Tri(pyridin-2-yl)amine|BLD Pharm [bldpharm.com]
- 3. Intrinsically chiral paddlewheel diruthenium complexes - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01040J [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. 4597-87-9 | 2-(Methylamino)pyridine | Amines | Ambeed.com [ambeed.com]
- 6. arctomsci.com [arctomsci.com]
- 7. carlroth.com [carlroth.com]
(Note: Placeholder for actual chemical structure image)